Pegaspargase - 130167-69-0

Pegaspargase

Catalog Number: EVT-1518697
CAS Number: 130167-69-0
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A hydrolase enzyme that converts L-asparagine and water to L-aspartate and NH3. EC 3.5.1.1.
Overview

Pegaspargase is a covalent conjugate of L-asparaginase, an enzyme derived from Escherichia coli, and polyethylene glycol. It is primarily utilized in the treatment of acute lymphoblastic leukemia and certain types of lymphoma. The pegylation process enhances the pharmacokinetic properties of L-asparaginase, allowing for extended half-life and reduced immunogenicity compared to its unmodified counterpart. This modification enables less frequent dosing while maintaining therapeutic efficacy.

Source

Pegaspargase is produced from recombinant Escherichia coli strains engineered to express L-asparaginase. The enzyme is then pegylated using monomethoxypolyethylene glycol to form the final therapeutic product, which is marketed under various names, including Oncaspar.

Classification

Pegaspargase falls under the category of antineoplastic agents, specifically classified as a type of enzyme therapy. It is recognized for its role in depleting asparagine levels in the blood, which is crucial for the survival of certain leukemia cells.

Synthesis Analysis

Methods

The synthesis of Pegaspargase involves several key steps:

  1. Preparation of L-asparaginase: The enzyme is expressed in Escherichia coli and harvested.
  2. Pegylation: The enzyme undergoes a chemical modification process where monomethoxypolyethylene glycol succinimidyl succinate reacts with primary amines on L-asparaginase. This reaction results in the formation of a pegylated protein.
  3. Purification: After pegylation, excess unbound polyethylene glycol and by-products such as N-hydroxysuccinimide are removed through diafiltration and chromatography techniques.

Technical details include using high-performance liquid chromatography for monitoring the purification process and ensuring the removal of impurities .

Molecular Structure Analysis

Structure

Pegaspargase retains the structural integrity of L-asparaginase while incorporating polyethylene glycol moieties. The molecular weight increases significantly due to pegylation, which also alters its solubility and stability characteristics.

Data

The molecular formula for Pegaspargase can be represented as C₁₈₉H₃₁₉N₃₇O₄₁S, with a molecular weight around 38 kDa (the exact weight may vary based on the degree of pegylation). The structure consists of four subunits characteristic of L-asparaginase, each modified by multiple polyethylene glycol chains .

Chemical Reactions Analysis

Reactions

The primary reaction facilitated by Pegaspargase is the hydrolysis of L-asparagine to aspartic acid and ammonia. This reaction is crucial for depleting asparagine levels in patients with leukemia, as many leukemic cells are unable to synthesize asparagine and rely on its extracellular availability.

Technical Details

The enzymatic activity can be measured spectrophotometrically by monitoring the release of ammonia at specific wavelengths (e.g., 340 nm) during substrate conversion .

Mechanism of Action

Process

Pegaspargase exerts its therapeutic effects by catalyzing the hydrolysis of asparagine, leading to decreased levels of this amino acid in circulation. This depletion inhibits protein synthesis in sensitive leukemic cells, ultimately leading to cell death.

Data

Clinical studies have shown that Pegaspargase can effectively reduce serum asparagine concentrations below critical thresholds necessary for leukemic cell survival . The drug's prolonged half-life allows for less frequent dosing compared to native L-asparaginase formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pegaspargase is typically presented as a lyophilized powder for reconstitution before administration.
  • Stability: It exhibits improved stability over native L-asparaginase due to pegylation, allowing for a shelf life exceeding two years when stored properly .

Chemical Properties

  • Solubility: Pegaspargase is soluble in phosphate-buffered saline and exhibits enhanced solubility due to its pegylated nature.
  • pH Stability: The enzyme maintains activity across a range of pH levels typical for physiological conditions.

Relevant analyses include high-performance size exclusion chromatography and sodium dodecyl sulfate polyacrylamide gel electrophoresis to assess purity and molecular integrity .

Applications

Scientific Uses

Pegaspargase is primarily used in oncology for treating acute lymphoblastic leukemia and certain lymphomas. Its mechanism allows it to be part of combination chemotherapy regimens, often administered alongside other agents like methotrexate or cytarabine to enhance therapeutic outcomes.

Additionally, research continues into its applications beyond hematological malignancies, exploring potential uses in other cancers where asparagine depletion may confer therapeutic benefits .

Introduction to Pegaspargase

Historical Development and Evolution of Asparaginase-Based Therapies

The development of asparaginase therapies originated from John Kidd’s seminal 1953 observation that guinea pig serum induced regression of murine lymphomas. This anti-tumor activity was later attributed to L-asparaginase by Broome in 1961, who demonstrated that the enzyme selectively starved malignant lymphocytes of asparagine [1] [4]. The first therapeutic asparaginase, derived from Escherichia coli, entered clinical use in the 1960s after researchers at Roswell Park Cancer Institute purified the enzyme and confirmed its efficacy in human trials. However, native asparaginase formulations faced significant limitations:

  • Immunogenicity: Hypersensitivity rates reached 30-40% in clinical studies due to the bacterial origin of the enzyme [6]
  • Pharmacokinetic instability: A short plasma half-life (≈1.24 days) necessitated frequent intramuscular injections [1]
  • Rapid clearance: Neutralizing antibodies accelerated elimination, compromising therapeutic efficacy [4]

These challenges drove the development of pegaspargase (Oncaspar®) through PEGylation technology. By covalently attaching monomethoxypolyethylene glycol (PEG) chains to native asparaginase, researchers created a bioconjugate with reduced immunogenicity and enhanced pharmacokinetics. FDA approval followed in 1994 for hypersensitive patients, expanding to frontline ALL therapy in 2006 after pivotal trials (DFCI 91-01, CCG-1962) demonstrated superior efficacy over native enzymes [6] [9]. This established pegaspargase as the cornerstone of modern ALL treatment protocols.

Table 1: Evolution of Asparaginase-Based Therapies

YearMilestoneSignificance
1953Kidd identifies anti-lymphoma serum factorFoundation for amino acid deprivation concept
1961Broome links activity to L-asparaginaseIdentifies specific therapeutic mechanism
1967First E. coli asparaginase clinical trialsEstablishes 93% induction remission rates in ALL
1979Initial PEG-asparaginase conjugation studiesDemonstrates extended half-life in animal models
1994FDA approves pegaspargaseAddresses immunogenicity of native enzymes
2006Frontline ALL indication approvalValidates superiority in multi-center trials
2018Calaspargase pegol (enhanced linker) approvedFurther optimizes pharmacokinetic profile

Biochemical Mechanisms of Pegaspargase: PEGylation and Enzyme Stability

Pegaspargase’s therapeutic superiority stems from strategic polymer conjugation. The process involves covalent attachment of 5kDa monomethoxy PEG chains to primary amines (ε-amino groups of lysine residues and N-terminus) on native asparaginase via succinimidyl succinate (SS) linkers. This modification induces profound biophysical changes:

  • Steric shielding: PEG chains create a hydrophilic molecular cloud around the enzyme, reducing antibody recognition. Studies show a 3-5 fold decrease in anti-asparaginase antibody incidence compared to native enzymes [1] [6]
  • Conformational stabilization: PEGylation restricts molecular dynamics, preventing unfolding. Circular dichroism analyses confirm enhanced resistance to pH-induced denaturation [7]
  • Hydrodynamic expansion: Molecular weight increases from ≈140 kDa to ≈340 kDa, significantly reducing renal clearance [5]

These modifications yield optimized pharmacokinetics: pegaspargase exhibits a plasma half-life of 5.3–5.73 days versus 1.24 days for native E. coli asparaginase, enabling biweekly rather than daily dosing [6]. Crucially, the PEGylation process preserves catalytic efficiency. Kinetic analyses reveal:

  • Michaelis constant (Km): ≈1×10⁻⁵ mol/L for L-asparagine, identical to native enzyme [4]
  • Glutaminase co-activity: Retained ability to hydrolyze glutamine (≈3% of asparaginase activity) [8]

Table 2: Impact of PEGylation on Enzyme Properties

ParameterNative AsparaginasePegaspargaseBiomedical Significance
Plasma half-life1.24 days5.3–5.73 daysReduced dosing frequency
Immunogenicity incidence30–40%10–15%Enables treatment continuation
Molecular weight≈140 kDa≈340 kDaAvoids renal clearance
Catalytic efficiency (kcat)300–400 μmol/min/mgComparable retentionMaintains therapeutic asparagine depletion
Protease susceptibilityHighReducedEnhanced plasma stability

Site-specific N-terminal PEGylation (monoPEG-ASNase) represents recent advances, achieving 99% purity with preserved activity and superior resistance to asparaginyl endopeptidase and cathepsin B proteolysis [5]. This precision engineering minimizes heterogeneity issues in conventional multi-PEGylated products.

Role in Amino Acid Depletion Strategies for Cancer Therapy

Pegaspargase exemplifies the therapeutic principle of metabolic auxotrophy exploitation. Lymphoblastic leukemias frequently exhibit epigenetic silencing of the ASNS gene, rendering them dependent on extracellular asparagine. Pegaspargase hydrolyzes circulating asparagine into aspartate and ammonia, creating a lethal metabolic deficit:

  • Asparagine depletion: Serum concentrations fall below 0.5 μM (IC₅₀ for leukemic cells) within 24 hours post-administration [1]
  • Protein synthesis arrest: Depletion inhibits translation initiation via GCN2-ATF4 pathway activation [3]
  • Selective apoptosis: Leukemic cells undergo caspase-mediated death while normal cells compensate via ASNS upregulation [10]

The therapeutic scope is expanding beyond hematological malignancies due to emerging evidence of asparagine dependency in solid tumors. Pancreatic ductal adenocarcinoma (PDAC) models show particular vulnerability:

  • ASNS deficiency: 79.4% of resected PDAC tumors exhibit low/null ASNS expression [8]
  • Glutaminase co-activity: Pegaspargase’s secondary glutamine hydrolysis synergistically depletes glutamine pools critical for KRAS-driven PDAC metabolism [8]
  • Metabolic disruption: Omics analyses reveal pegaspargase inhibits mTORC1 signaling and nucleotide biosynthesis in PDAC models [8]

Resistance mechanisms center on adaptive metabolic reprogramming:

  • ASNS upregulation: Epigenetic reactivation enables asparagine autarky in leukemic cells [3] [8]
  • Glutamine synthetase induction: Compensatory glutamine production observed in PDAC resistance models [8]
  • Macropinocytosis enhancement: KRAS-mutant cells internalize extracellular proteins as alternative amino acid sources [8]

Table 3: Amino Acid Depletion Strategies in Oncology

Cancer TypeTarget VulnerabilityTherapeutic ApproachKey Resistance Mechanisms
Acute lymphoblastic leukemiaAsparagine auxotrophyPegaspargase monotherapyASNS upregulation
Pancreatic adenocarcinomaDual asparagine/glutamine dependencyPegaspargase + chemotherapyGlutamine synthetase induction
Triple-negative breast cancerAsparagine-mediated metastasisDietary asparagine restrictionAdaptive macropinocytosis
MelanomaArginine auxotrophyArginine deiminaseArgininosuccinate synthetase re-expression

Novel combinatorial strategies exploit these vulnerabilities: co-administration with glutamine synthetase inhibitors (e.g., methionine sulfoximine) reverses resistance in PDAC models, while histone deacetylase inhibitors prevent ASNS upregulation in ALL [8] [3]. Eryaspase—asparaginase encapsulated in erythrocytes—further extends depletion kinetics and is under investigation for solid tumors irrespective of ASNS status [6].

Compound Names in Article:

  • Pegaspargase
  • L-Asparaginase
  • Asparaginase Erwinia chrysanthemi
  • Calaspargase pegol
  • Polyethylene glycol (PEG)
  • Asparagine synthetase (ASNS)
  • Glutamine synthetase

Properties

CAS Number

130167-69-0

Product Name

Pegaspargase

IUPAC Name

2-[(dimethylamino)methyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-10-6-7-13(11(2)8-10)14(16)12(3)9-15(4)5/h6-8H,3,9H2,1-2,4-5H3

InChI Key

QXLQZLBNPTZMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(=C)CN(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.